(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine
Description
(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine (molecular formula: C₁₇H₁₈N₂OS, molecular weight: 298.40) is a sulfur-containing indole derivative characterized by a thioethylamine side chain and a 4-methoxyphenyl substituent at the 2-position of the indole ring . The compound’s structure combines an indole core—a privileged scaffold in medicinal chemistry—with a methoxy group that enhances electronic modulation of the aromatic system and a thioether linkage that may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-20-13-8-6-12(7-9-13)16-17(21-11-10-18)14-4-2-3-5-15(14)19-16/h2-9,19H,10-11,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWUFVNXEUBKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325621 | |
| Record name | 2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815010 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865546-50-5 | |
| Record name | 2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, followed by purification processes such as recrystallization and chromatography to obtain high-purity compounds . The specific conditions and reagents used can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole ring or the thioethylamine side chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine as an anticancer agent. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Disruption of cell cycle progression.
- Modulation of key signaling pathways such as PI3K/Akt and MAPK.
Case Study : A study on isoindoline derivatives, which share structural similarities with this compound, showed significant inhibitory effects on cancer cell lines while sparing non-tumorigenic cells. The compound's ability to modulate signaling pathways was crucial for its anticancer effects .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. Research indicates that it may inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline.
- Mechanism of Action :
- Inhibition of AChE leads to increased levels of acetylcholine, potentially improving cognitive function.
Research Findings : In vitro assays demonstrated that compounds similar to this compound exhibit promising AChE inhibitory activity, suggesting their potential as therapeutic agents for Alzheimer's disease .
Anti-inflammatory Properties
The compound has also shown promise in modulating inflammatory responses. Thioether derivatives have been reported to reduce pro-inflammatory cytokine levels, which could be beneficial in treating inflammatory diseases.
- Mechanism of Action :
- Inhibition of cytokine secretion such as TNF-alpha and IL-6.
Case Study : A controlled study indicated that thioether derivatives significantly decreased cytokine secretion in macrophages stimulated with lipopolysaccharides (LPS), highlighting their anti-inflammatory potential .
Mechanism of Action
The mechanism of action of (2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
2-{[2-(4-Methylphenyl)-1H-indol-3-yl]sulfanyl}ethan-1-amine
- Molecular Formula : C₁₇H₁₈N₂S
- Molecular Weight : 282.4
- Key Differences: Replaces the 4-methoxy group with a 4-methyl group on the phenyl ring. The methyl group is a weaker electron-donor (via inductive effect) compared to the methoxy group (resonance and inductive effects), altering the electronic environment of the indole system. Reduced molecular weight (~16 Da) due to the absence of oxygen.
- Methyl groups may enhance steric hindrance, affecting binding to target receptors .
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
Variations in the Thioether Side Chain
2-(Thiophen-2-YL)ethylamine
- Molecular Formula : C₁₁H₁₃NS₂
- Key Differences : Replaces the indole-thioethylamine moiety with thiophene-based amines .
- Implications :
[2-(diethylamino)-2-phenylethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine
- Key Features: Contains a diethylamino group and a thiazole ring .
- Thiazole’s metabolic instability (e.g., susceptibility to oxidation) contrasts with the thioether’s relative stability in the main compound .
Physicochemical Properties and Pharmacokinetics
- Key Observations: The methoxy group in the main compound improves water solubility compared to the methyl analog but may reduce CNS penetration. The primary amine enables hydrogen bonding, a feature absent in tertiary amine analogs like [2-(diethylamino)-2-phenylethyl] derivatives .
Anti-Inflammatory and Antimicrobial Potential
- Indole-2-carboxamide derivatives (e.g., from Liu et al., 2016) exhibit anti-inflammatory activity by modulating cytokine production . The thioethylamine side chain in the main compound may similarly interact with inflammatory targets like COX-2 or NF-κB.
- 4-(Indol-3-yl)thiazole-2-amines show antimicrobial activity against Gram-positive bacteria . The sulfur atom in the main compound’s thioether linkage could enhance membrane disruption, a mechanism seen in other sulfur-containing antibiotics.
Metabolic Stability
- Thioethers are generally more oxidation-resistant than thiols but may still form sulfoxides in vivo. This contrasts with thiazole-containing compounds (e.g., ), which are prone to ring oxidation .
Biological Activity
The compound (2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine is a thioether derivative of indole, notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, anti-cancer properties, and receptor interactions based on recent research findings.
- Molecular Formula : C17H18N2OS
- Molecular Weight : 298.40 g/mol
- CAS Number : 865546-50-5
- Purity : 95% .
Cytotoxicity and Anti-Cancer Activity
Recent studies have evaluated the cytotoxic effects of various indole derivatives, including this compound, against human cancer cell lines. The following findings summarize the cytotoxic potential:
| Compound | IC50 (µM) | Cell Line | Effect |
|---|---|---|---|
| This compound | 14.74 ± 1.5 | A549 (Lung Cancer) | Significant cytotoxicity observed |
| Compound 6 | 13.95 ± 2.5 | A549 | Most potent among studied derivatives |
| Compound 4 | 14.74 ± 1.5 | A549 | Inhibited interleukin release by tenfold |
The MTT assay results indicate that the compound exhibits significant cytotoxic effects, particularly in A549 lung cancer cells, with an IC50 value demonstrating its potency .
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : The compound has been shown to induce both early and late apoptosis in cancer cell lines, with varying percentages of cells undergoing apoptosis depending on the derivative used.
- Inhibition of Interleukin Release : Notably, certain derivatives significantly inhibited interleukin-6 release in treated cells, which is crucial for inflammation and cancer progression .
Study on Indole Derivatives
A comprehensive study focused on various substituted indole derivatives, including our compound of interest, revealed that compounds with a methoxy group exhibited enhanced lipophilicity and biological activity compared to their unsubstituted counterparts. The study highlighted the structure-activity relationship (SAR) indicating that modifications at the phenyl ring can significantly influence the biological outcomes .
Molecular Modeling and Pharmacokinetics
Research involving molecular modeling has suggested favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for this compound, indicating good permeability across the blood-brain barrier (BBB). This suggests potential for central nervous system applications .
Q & A
Q. What are the optimal synthetic routes for preparing (2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-(4-methoxyphenyl)-1H-indole-3-thiol with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF). Characterization typically employs -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm purity and structure . For scalability, column chromatography with gradients of ethyl acetate/hexane is recommended for purification .
Q. How can the structural integrity of this compound be validated experimentally?
Single-crystal X-ray diffraction (XRD) is the gold standard for resolving bond angles and substituent orientations, as demonstrated for similar indole derivatives . Complementary techniques include FT-IR for functional group analysis (e.g., N–H stretch at ~3300 cm⁻¹) and LC-MS to verify molecular weight .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Begin with antimicrobial screening using broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi, as described for structurally related indole-thioether compounds . Cytotoxicity can be assessed via MTT assays on mammalian cell lines (e.g., HEK-293), with IC₅₀ values calculated using nonlinear regression models .
Advanced Research Questions
Q. How can molecular docking elucidate its mechanism of action against therapeutic targets?
Use software like AutoDock Vina to dock the compound into active sites of targets (e.g., bacterial DNA gyrase or fungal CYP51). Optimize force fields for sulfur-containing ligands and validate binding poses with molecular dynamics simulations. Reference crystal structures from the PDB (e.g., 4URO for CYP51) to refine docking accuracy .
Q. What strategies address contradictory bioactivity data across replicate studies?
Implement a split-plot experimental design to isolate variability sources (e.g., cell passage number, reagent batches). Statistical tools like ANOVA with post-hoc Tukey tests can identify outliers, while dose-response curves with 95% confidence intervals improve reproducibility . Cross-validate findings using orthogonal assays (e.g., fluorescence-based viability assays vs. ATP luminescence) .
Q. How does the 4-methoxyphenyl substituent influence structure-activity relationships (SAR)?
Comparative studies with analogs (e.g., 4-fluoro or unsubstituted phenyl) reveal that the methoxy group enhances lipophilicity (logP ↑), improving membrane permeability. Replace the methoxy with electron-withdrawing groups (e.g., nitro) to test effects on target affinity. QSAR models using Hammett constants (σ) can quantify electronic contributions .
Q. What protocols ensure stability during long-term storage?
Store lyophilized samples at −80°C under argon to prevent oxidation of the thioether moiety. For solution-phase storage, use deuterated DMSO with stabilizers (e.g., 0.1% BHT) and monitor degradation via HPLC-UV at 254 nm. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .
Q. How can in silico toxicology models predict its safety profile?
Tools like ProTox-II assess acute toxicity (LD₅₀) and organ-specific risks. Input SMILES strings to evaluate Ames test positivity (mutagenicity) and cytochrome P450 inhibition. Cross-reference with ToxCast data to identify potential endocrine disruption pathways .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
